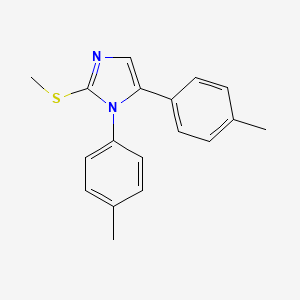

![molecular formula C19H23N5O5S B2434846 1-(2-((4-(ピラゾロ[1,5-a]ピリジン-3-カルボニル)ピペラジン-1-イル)スルホニル)エチル)ピペリジン-2,6-ジオン CAS No. 1396809-98-5](/img/structure/B2434846.png)

1-(2-((4-(ピラゾロ[1,5-a]ピリジン-3-カルボニル)ピペラジン-1-イル)スルホニル)エチル)ピペリジン-2,6-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C19H23N5O5S and its molecular weight is 433.48. The purity is usually 95%.

BenchChem offers high-quality 1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗結核活性

ピラジナミド(PZA)は、結核(TB)治療に使用される重要な第一選択薬です。研究者らは、1-(2-((4-(ピラゾロ[1,5-a]ピリジン-3-カルボニル)ピペラジン-1-イル)スルホニル)エチル)ピペリジン-2,6-ジオンなど、新規誘導体を設計・合成しました。これらの化合物は、マイコバクテリウム・ツベルクローシスH37Raに対する抗結核活性を評価されました。 注目すべきことに、いくつかの誘導体は、1.35〜2.18μMの範囲のIC50値で有意な活性を示しました .

複素環化学

この化合物の複素環構造は、合成化学において興味深いものです。 研究者らは、ピペリジン、ピリジン、キノリン、チアゾール、ピラゾール、トリアゾールなどのさまざまな複素環誘導体におけるその合成、特性評価、薬理学的応用を探求してきました .

セロトニン受容体アンタゴニスト

ピラゾロ[1,5-a]ピリジン誘導体は、セロトニン5-HT6受容体のアンタゴニストとして調査されています。 これらの化合物は、セロトニンのシグナル伝達経路を調節する役割を果たし、神経学的疾患に影響を与える可能性があります .

キナーゼ阻害剤

この化合物の足場構造は、キナーゼ阻害のために検討されています。キナーゼは、細胞シグナル伝達と調節に関与する重要な酵素です。 特定のキナーゼを標的とすることで、研究者は癌やその他の疾患に対する潜在的な治療法の開発を目指しています .

PET腫瘍イメージング剤

一部のピラゾロ[1,5-a]ピリジン誘導体は、陽電子放出断層撮影(PET)腫瘍イメージング剤として有望であることが示されています。 これらの化合物は、非侵襲的な癌の診断とモニタリングに役立つ可能性があります .

アミロイド(β)ペプチド凝集の阻害

アミロイド(β)ペプチド凝集は、アルツハイマー病などの神経変性疾患に関連しています。 特定のピラゾロ[1,5-a]ピリジン誘導体は、この凝集プロセスを阻害する能力について研究されており、治療法の可能性を提供しています .

作用機序

Target of Action

The compound “1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidine derivatives are known to have a high impact in medicinal chemistry . The primary target of this compound is Cyclin Dependent Kinases (CDK2), which play a crucial role in cell cycle regulation .

Mode of Action

The interaction of “1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” with its target CDK2 results in the inhibition of this kinase . This inhibition can lead to alterations in cell cycle progression, potentially leading to the induction of apoptosis within certain cell types .

Biochemical Pathways

The action of “1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” on CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound can disrupt the normal progression of the cell cycle, potentially leading to cell death in tumor cells .

Result of Action

The result of the action of “1-(2-((4-(Pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione” is the significant inhibition of cell growth in certain cell lines . This compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .

特性

IUPAC Name |

1-[2-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O5S/c25-17-5-3-6-18(26)23(17)12-13-30(28,29)22-10-8-21(9-11-22)19(27)15-14-20-24-7-2-1-4-16(15)24/h1-2,4,7,14H,3,5-6,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGBDLLYZKVGRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2434764.png)

![2-(benzylsulfanyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2434765.png)

![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2434766.png)

![7-(4-ethoxy-3-methoxyphenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2434767.png)

![1-(3-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2434770.png)

![N-(4-chlorophenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide](/img/structure/B2434772.png)

![2-(3-methylphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2434776.png)

![{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-methylbenzoate](/img/structure/B2434778.png)

![3-[(4-tert-butylphenyl)methoxy]-N-(4-nitrophenyl)thiophene-2-carboxamide](/img/structure/B2434785.png)

![3-methyl-8-[(E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2434786.png)